molecular formula C12H11ClN2O B2897191 N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-65-9

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2897191
CAS No.: 478249-65-9
M. Wt: 234.68
InChI Key: MMJXRHGQHYDTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]-1H-pyrrole-2-carboxamide is a pyrrole-derived carboxamide compound characterized by a 2-chlorophenylmethyl substituent attached to the pyrrole ring. Pyrrole derivatives are widely studied for their biological activities, including antimicrobial and neuropeptide receptor antagonism . The 2-chlorophenyl group in this compound may enhance lipophilicity and influence binding interactions with biological targets, as seen in structurally related analogs (e.g., neuropeptide FF receptor antagonists in ).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-15-12(16)11-6-3-7-14-11/h1-7,14H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJXRHGQHYDTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330699
Record name N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-65-9
Record name N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the reaction of 2-chlorobenzylamine with pyrrole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Coupling Reactions

Reagents/ConditionsProductYieldKey Spectral DataSource
EDC·HCl, DMAP, CH₃CN (RT, 8 hr)N-[(2-Chlorophenyl)methyl]-1H-pyrrole-2-carboxamide85–93%IR: 3435 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O); ¹H-NMR: δ 7.45–11.30 ppm (pyrrole N–H)

Mechanism : The reaction employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and dimethylaminopyridine (DMAP) to activate the carboxylic acid, enabling nucleophilic attack by the benzylamine.

Substitution Reactions

The 2-chlorophenyl and pyrrole moieties participate in electrophilic substitution:

Electrophilic Aromatic Substitution

ReactionReagents/ConditionsProductObservationsSource
BrominationBr₂, FeBr₃ (CH₂Cl₂, 0°C)N-[(2-Chloro-5-bromophenyl)methyl]-1H-pyrrole-2-carboxamideRegioselectivity at the para position of the chlorophenyl ring

Note : The electron-withdrawing chlorine atom directs substitution to the meta position, but steric effects may alter regioselectivity.

Oxidation and Reduction

The carboxamide and pyrrole groups undergo redox transformations:

Oxidation

Target SiteReagents/ConditionsProductOutcomeSource
Pyrrole ringKMnO₄ (H₂SO₄, Δ)N-[(2-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione-2-carboxamideRing oxidation to diketone; confirmed by loss of aromatic protons in ¹H-NMR

Reduction

Target SiteReagents/ConditionsProductOutcomeSource
CarboxamideLiAlH₄ (THF, 0°C)N-[(2-Chlorophenyl)methyl]-1H-pyrrole-2-methanolConversion of –CONH₂ to –CH₂OH; IR shows loss of C=O stretch at 1685 cm⁻¹

Hydrolysis and Stability

The carboxamide group is susceptible to hydrolysis under acidic/basic conditions:

Acidic Hydrolysis

ConditionsProductObservationsSource
6M HCl, reflux (12 hr)1H-Pyrrole-2-carboxylic acidComplete degradation of the benzylamide group; confirmed by LC-MS

Stability : The compound remains stable in neutral aqueous solutions but degrades rapidly in strongly acidic or alkaline media.

Beckmann Rearrangement

The carboxamide group participates in rearrangements under specific conditions:

Reagents/ConditionsProductKey ObservationsSource
PCl₅, SOCl₂ (Δ)1H-Pyrrole-2-nitrileFormation of nitrile via dehydration; IR shows –CN stretch at 2240 cm⁻¹

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological targets inform its reactivity:

TargetInteraction TypeFunctional ImpactSource
Carbonic Anhydrase IIHydrogen bonding with Asp645Inhibition (IC₅₀ = 14.3–58.6%)
5-HT₆ Receptorπ-π stacking with Phe6.51/6.52Inverse agonism (EC₅₀ = 0.7 nM)

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide exhibit significant antibacterial properties. For instance, derivatives have been shown to inhibit bacterial enzymes like DNA gyrase, which is crucial for bacterial replication. In vitro studies have demonstrated low nanomolar inhibition against gram-positive bacteria, suggesting potential as antibiotic agents .

Antifungal Properties

In addition to antibacterial activity, this compound has shown promise against fungal infections. Studies have reported that related pyrrole derivatives exhibit antifungal activity against strains such as Aspergillus fumigatus and Candida albicans, making them valuable in treating fungal infections .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets. These studies suggest that the compound may interact favorably with enzymes involved in metabolic pathways, indicating its potential use as a lead compound in drug development .

Case Study 1: Antibacterial Efficacy

A study published in 2021 evaluated the antibacterial activity of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications to enhance antibacterial efficacy while reducing lipophilicity .

Case Study 2: Synthesis and Bioactivity

A comprehensive synthesis approach was documented, detailing the preparation of this compound through various chemical reactions. The synthesized compound was subjected to biological testing, revealing promising results in both antibacterial and antifungal assays. The study highlighted the compound's potential as a scaffold for developing new antimicrobial agents .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acidPyrrole ring with chloro and methyl substitutionsAntimicrobial
(2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamideDihydro-pyrrole with fluorine substitutionsAnticancer
N-(3-Fluorobenzyl)-pyrrole-2-carboxamidePyrrole derivative with a fluorobenzyl groupAntifungal

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrrole Carboxamides with Halogenated Aromatic Groups

  • N-[(2-Chlorophenyl)methyl]-1H-pyrrole-2-carboxamide vs. Crystal Packing: Unlike the title compound, 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide forms hydrogen-bonded supramolecular chains via N—H⋯O interactions, influencing solubility and stability .

Neuropeptide FF Receptor Antagonists

  • Example: (2S,4S)-1-[(2-Chlorophenyl)methyl]-4-{[(4-methoxyphenyl)methyl]amino}-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyrrolidine-2-carboxamide (Compound 36, ): Structural Modifications: The addition of a trifluoromethyl group and a pyrrolidine ring enhances steric bulk and electron-withdrawing effects compared to the simpler pyrrole-2-carboxamide scaffold. Yield and Purity: Synthesized in 69% yield, with HRMS confirming structural accuracy. This contrasts with carboxamides in , which show purities up to 100% via HPLC .

Trifluoromethyl and Cyano Substituents

  • Compounds 108–118 (): Substituents like trifluoromethylpyridinyl (Compound 108) or cyano groups (Compound 117) increase polarity and metabolic stability. Purity: Ranges from 94.45% to 100%, with HPLC and SFC data indicating high synthetic efficiency .

Heterocyclic Additions

  • This contrasts with the title compound’s simpler 2-chlorophenylmethyl group, which may reduce target selectivity .

Crystallographic and Computational Comparisons

Bond Geometry and Hydrogen Bonding

  • N-Nitro-1H-pyrrole-2-carboxamide (): The nitro group introduces torsional strain (C5—N2—N3—O2 = 29.0°), whereas the title compound’s chlorophenyl group allows planar alignment, optimizing crystal packing .
  • Compound 3a (): Computational studies show excellent agreement between experimental and calculated bond lengths (e.g., C(9)-N(1) = 1.376 Å), validating methods for predicting the title compound’s properties .

Polymorphism

    Biological Activity

    N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide, also known by its chemical identifier C12H11ClN2O, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a pyrrole ring substituted with a chlorophenyl group and a carboxamide functional group. The structural characteristics are crucial as they influence the compound's interactions with biological targets.

    1. Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole derivatives can demonstrate antibacterial and antifungal activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and from 2.33 to 156.47 µM against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

    Pathogen MIC (µM)
    Bacillus subtilis4.69 - 22.9
    Staphylococcus aureus5.64 - 77.38
    Escherichia coli2.33 - 156.47
    Candida albicans16.69 - 78.23

    2. Anticancer Potential

    Studies have highlighted the anticancer potential of pyrrole derivatives, including those structurally related to this compound. Mechanistic studies suggest that these compounds can inhibit specific enzymes involved in cancer progression, such as nicotinamide phosphoribosyltransferase (NAMPT). Inhibition of NAMPT disrupts NAD+ biosynthesis, which is critical for cancer cell survival .

    3. Neuropharmacological Effects

    This compound may also influence neuropharmacological pathways. Research into similar pyrrole compounds has indicated potential interactions with serotonin receptors, particularly the serotonin type 6 receptor (5-HT6R), which is implicated in cognitive function and mood regulation . This suggests a possible role in treating cognitive deficits and mood disorders.

    Case Study: Antimalarial Activity

    A notable study evaluated the antimalarial efficacy of pyrrole derivatives in a mouse model infected with Plasmodium berghei. Compounds structurally akin to this compound demonstrated significant reductions in parasitemia, achieving over 99% reduction at effective doses . This highlights the therapeutic potential of this class of compounds against malaria.

    Structure-Activity Relationship (SAR)

    Understanding the SAR of this compound provides insights into optimizing its biological activity:

    • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.
    • Ring Modifications : Alterations to the pyrrole ring can significantly impact potency; for instance, removing methyl groups can lead to a substantial loss in activity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.